N-benzyl-N-phenylaniline
Overview
Description
N-benzyl-N-phenylaniline, also known as N-Phenylbenzylamine, is a chemical compound with the linear formula C6H5CH2NHC6H5 . It has been used as a potent inhibitor of lignostilbene-α,β-dioxygenase . It is also used in the separation of tervalent gallium, indium, and thallium by solvent extraction method .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, it has been used in the electropolymerisation at transparent Indium Tin Oxide glass electrodes . Upon electrochemical oxidation in aqueous sulfuric acid solution, it produces an adherent conducting polymer film at the platinum electrode .Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine . The molecular weight of this compound is 183.25 .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it has been found to cause chlorophyll bleaching and phytotoxicity when treated with certain hydroxamic acids . Moreover, it has been used in the aerobic catalytic oxidation of benzyl alcohol over a Pd/Al2O3 catalyst .Physical and Chemical Properties Analysis
This compound has a boiling point of 306-307 °C and a melting point of 35-38 °C . It has a density of 1.061 g/mL at 25 °C . It is soluble in alcohol, chloroform, and diethyl ether, but insoluble in water .Scientific Research Applications
1. Materials Science and Gelator Applications
N-benzyl-N-phenylaniline derivatives, particularly Phenylalanine (Phe) derivatives, have been used extensively in materials science. These derivatives serve as low-molecular-weight gelators and have been fundamental in creating supramolecular gels. These gels are utilized in various applications, including drug delivery, tissue engineering, oil spills recovery, removal of dyes, extraction of heavy metals or pollutants, and detection of explosives. The unique properties of these gels, like reversible phase transitions and responsiveness to external stimuli, are attributed to the non-covalent interactions in their structure (Das, Häring, Haldar, & Díaz Díaz, 2017).
2. Electronics and Memory Devices
In the field of electronics, this compound derivatives have been explored for their potential in memory devices. The insertion of conjugated bridges in organic molecules, such as this compound derivatives, has shown to enhance multilevel memory performance. This enhancement includes lower threshold voltages, better stability, and higher reproducibility in memory devices (Bao et al., 2016).
3. Electrochromic Properties and Polymer Science
In polymer science, derivatives of this compound have been synthesized to study their electrochromic properties. These compounds, especially when incorporated into copolymers, show promise for use in electrochromic devices. The electrochemical and spectroelectrochemical properties of these materials have been a subject of study, revealing their potential for applications in smart windows and displays (Hacioglu, Toksabay, Şendur, & Toppare, 2014).
4. Organic Synthesis and Chemical Reactions
This compound has been studied for its role in various chemical reactions. For instance, its thermal rearrangement and migration under specific conditions have been explored, leading to the formation of different organic compounds. Such studies are crucial for understanding reaction mechanisms and developing new synthetic methods (Badr & El-Sherief, 1975).
5. Catalysis and Organic Transformations
The application of this compound derivatives in catalysis has been a subject of research. For example, their role in the hydrogenation of certain compounds and in transalkylation reactions has been investigated, showcasing their potential as catalysts in organic transformations (Radhi, Pályi, & Markó, 1983).
Safety and Hazards
N-benzyl-N-phenylaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that similar compounds, such as phenylalanine, play a crucial role as precursors in the synthesis of neurotransmitters like dopamine and norepinephrine . These neurotransmitters are essential for transmitting signals in the brain and play a significant role in mood regulation and other neurological functions .
Mode of Action
For instance, phenylalanine, a similar compound, is known to interact with DNA to form proteins .
Biochemical Pathways
Phenylalanine, for instance, is a precursor for tyrosine, a monoamine neurotransmitter, and the biological pigment melanin . It is also involved in the synthesis of dopamine and norepinephrine, neurotransmitters that play a crucial role in mood regulation and other neurological functions .
Result of Action
For instance, phenylalanine is used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain, keeps you awake and alert, reduces hunger pains, functions as an antidepressant, and helps improve memory .
Action Environment
For instance, factors such as temperature, pH, and the presence of other compounds can influence the stability and efficacy of phenylalanine .
Biochemical Analysis
Biochemical Properties
N-benzyl-N-phenylaniline has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been shown to undergo electropolymerisation at transparent Indium Tin Oxide glass electrodes . This process involves the oxidation of this compound in aqueous sulfuric acid solution, resulting in the formation of an adherent conducting polymer film at the platinum electrode .
Molecular Mechanism
The molecular mechanism of this compound involves its oxidation to form a polymer film . This process likely involves binding interactions with biomolecules and may influence gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been extensively studied. Its ability to form stable polymer films suggests that it may have long-term effects on cellular function .
Properties
IUPAC Name |
N-benzyl-N-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJARBPQBIATJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209412 | |
Record name | Benzyldiphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606-87-1 | |
Record name | N,N-Diphenylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyldiphenylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyldiphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyldiphenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.207 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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